![molecular formula C16H23N3OS B1368417 5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861241-14-7](/img/structure/B1368417.png)
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-TBET) is a thiol-containing triazole compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology. 5-TBET has demonstrated unique properties that make it an ideal tool for exploring the underlying mechanisms of many biological processes.
Scientific Research Applications
Dual Target Ligands for Parkinson’s Disease Treatment
This compound has been studied as a potential dual-target ligand for the treatment of Parkinson’s disease . The concept of dual target ligands involves combining the inhibition of monoamine oxidase B (MAO B) with histamine H3 receptor (H3R) antagonism . This combination could have positive effects on dopamine regulation, which is crucial in the management of Parkinson’s disease .
Histamine H3 Receptor Antagonists
The compound has been designed as a potential antagonist for the histamine H3 receptor . Antagonists of this receptor can have various therapeutic applications, including the treatment of cognitive disorders, sleep-wake disorders, and obesity .
Monoamine Oxidase B Inhibitors
The compound has also been investigated for its inhibitory activity against human monoamine oxidase B (hMAO B) . Inhibitors of this enzyme can be used in the treatment of various psychiatric and neurological disorders, including depression and Parkinson’s disease .
Neurodegenerative Disease Research
The compound’s dual-target ligand properties make it a valuable tool in neurodegenerative disease research . By studying its effects on dopamine regulation and its potential neuroprotective effects, researchers can gain valuable insights into the mechanisms of diseases like Parkinson’s .
Antiparkinsonian Activity Studies
In vivo studies have shown the antiparkinsonian activity of this compound . It has been observed to reduce symptoms in haloperidol-induced catalepsy tests, indicating its potential use in managing Parkinson’s disease .
Drug Design and Synthesis
The structure of this compound serves as a basis for the design and synthesis of other potential dual-target ligands . By modifying its structure, researchers can create new compounds with potentially improved therapeutic properties .
properties
IUPAC Name |
3-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-6-19-14(17-18-15(19)21)11(2)20-13-9-7-12(8-10-13)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPKJQDDXYTLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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